molecular formula C14H20ClN3O2S B13949164 2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13949164
M. Wt: 329.8 g/mol
InChI Key: BCCCCBKERQUFBR-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at the 1-position with a tert-butyl carbamate group. The 2-position is functionalized with a sulfanylmethyl (-SCH2-) linker attached to a 6-chloro-pyrimidin-4-yl moiety.

Properties

Molecular Formula

C14H20ClN3O2S

Molecular Weight

329.8 g/mol

IUPAC Name

tert-butyl 2-[(6-chloropyrimidin-4-yl)sulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-6-4-5-10(18)8-21-12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3

InChI Key

BCCCCBKERQUFBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSC2=CC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions involving appropriate amine precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrimidine derivatives

    Substitution: Amino or thiol-substituted pyrimidine derivatives

Scientific Research Applications

2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Piperidine vs. Pyrrolidine Analogs :
    The compound 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353981-88-0) replaces the pyrrolidine with a six-membered piperidine ring. This increases conformational flexibility and may alter binding kinetics due to reduced ring strain .
  • Positional Isomerism: 4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (MW: 326.82) substitutes the sulfanylmethyl group with an aminomethyl (-NH-CH2-) linker and shifts the substitution to the piperidine’s 4-position.

Functional Group Variations

  • Thioether vs. Amine Linkers: 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester replaces the sulfur atom with nitrogen, forming an aminomethyl bridge.
  • Sulfonamide Derivatives :
    Compounds like N-methyl-N-pyrrolidin-2-ylmethyl-methanesulfonamide () feature sulfonamide groups instead of thioethers. Sulfonamides are more resistant to oxidation but may introduce steric hindrance, affecting binding pocket interactions .

Pyrimidine Ring Modifications

  • Chlorine vs. Methyl Substitutions :
    The target compound’s 6-chloro-pyrimidine contrasts with 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester , which includes a methyl group at the pyrimidine’s 6-position. Methyl groups enhance lipophilicity and metabolic stability, whereas chlorine improves electronic effects for nucleophilic interactions .
  • Fused Ring Systems: 2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl derivatives () incorporate a fused thienopyrimidine scaffold.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Features
Target Compound C15H22ClN3O2S ~357.9* Pyrrolidine, thioether linker, 6-Cl-pyrimidine
2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester C16H24ClN3O2S 357.91 Piperidine, thioether linker, 4-Cl-6-Me-pyrimidine
4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester C15H23ClN4O2 326.82 Piperidine, aminomethyl linker, 6-Cl-pyrimidine
2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester C14H21ClN4O2 ~320.8* Pyrrolidine, aminomethyl linker, 6-Cl-pyrimidine

*Estimated based on structural analogs.

Implications for Drug Development

The target compound’s thioether linker and pyrrolidine core balance lipophilicity and rigidity, making it a versatile intermediate for kinase or protease inhibitors. Comparatively, piperidine analogs offer greater flexibility, while amino derivatives prioritize solubility.

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